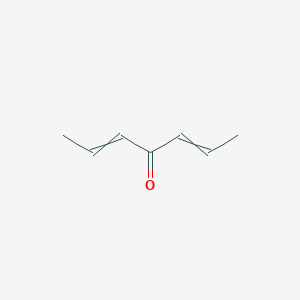![molecular formula C14H20O4 B14341556 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol CAS No. 93571-08-5](/img/structure/B14341556.png)
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol is a complex organic compound known for its unique structure and properties This compound is characterized by its pentacyclic framework, which includes multiple oxygen atoms and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol typically involves multi-step organic reactions. One common method includes the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates . This reaction is carried out under specific conditions, such as UV light irradiation, to form the desired pentacyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the photocycloaddition process, ensuring high yield and purity. This may include the use of specialized reactors and controlled environments to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug or drug precursor, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, potentially influencing biological pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, which may underlie its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-3,9-diethanol: A similar compound with slight variations in functional groups.
3,9-Dioxatetraasteranes: Compounds with similar structural characteristics but different substituents.
Uniqueness
What sets 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol apart is its specific arrangement of methyl groups and oxygen atoms within the pentacyclic framework
Propriétés
Numéro CAS |
93571-08-5 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2,4,8,10-tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol |
InChI |
InChI=1S/C14H20O4/c1-11-7-5(15)9-13(3,17-11)10-6(16)8(11)12(7,2)18-14(9,10)4/h5-10,15-16H,1-4H3 |
Clé InChI |
IUQNYMNRZBAPMT-UHFFFAOYSA-N |
SMILES canonique |
CC12C3C(C4C(O1)(C5C4(OC3(C2C5O)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


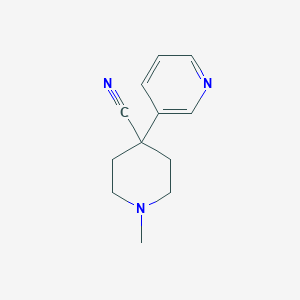

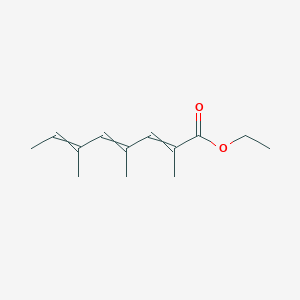
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
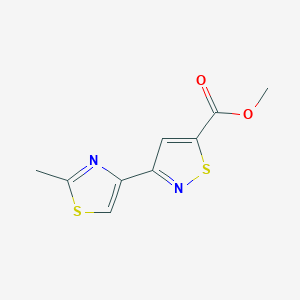
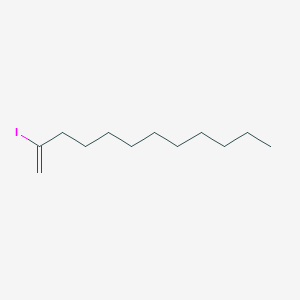

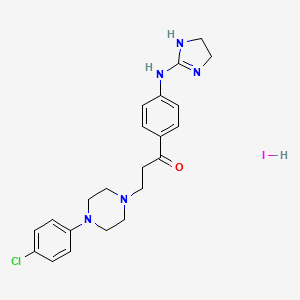
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)

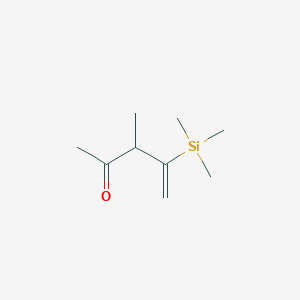

![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
